molecular formula C30H29N3O5S2 B15012001 N'-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

N'-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

Cat. No.: B15012001
M. Wt: 575.7 g/mol
InChI Key: QTELMZFMPQDARN-AJBULDERSA-N
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Description

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinoline derivatives. These compounds are known for their diverse biological activities and functional properties, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the cyclization of 2-(2-enynyl)quinolines with cyclic N-sulfonyl ketimines, promoted by a cooperative catalytic system such as AgOTf–Et3N . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., AgOTf). Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to downstream effects such as apoptosis or cell cycle arrest . The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE stands out due to its unique structural features and the combination of functional groups that confer specific reactivity and biological activity

Properties

Molecular Formula

C30H29N3O5S2

Molecular Weight

575.7 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C30H29N3O5S2/c1-3-18-39(35,36)28-26-25-15-8-6-11-22(25)16-17-33(26)27(29(28)40(37,38)19-4-2)30(34)32-31-20-23-13-9-12-21-10-5-7-14-24(21)23/h5-17,20H,3-4,18-19H2,1-2H3,(H,32,34)/b31-20+

InChI Key

QTELMZFMPQDARN-AJBULDERSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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